molecular formula C26H23ClN4O2 B6585975 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251608-49-7

1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide

Numéro de catalogue: B6585975
Numéro CAS: 1251608-49-7
Poids moléculaire: 458.9 g/mol
Clé InChI: DQCHQGGQFKJHTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1H-imidazole core substituted at position 1 with a benzyl group bearing a 4-chlorobenzamido moiety and at position 4 with a carboxamide linked to a 3,5-dimethylphenyl group. Its synthesis likely involves chlorination and coupling steps, as inferred from analogous imidazole derivatives prepared via SOCl2-mediated reactions .

Propriétés

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c1-17-11-18(2)13-23(12-17)30-26(33)24-15-31(16-28-24)14-19-3-9-22(10-4-19)29-25(32)20-5-7-21(27)8-6-20/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCHQGGQFKJHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Substituents

  • 1-(4-Aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide (): This analogue replaces the 4-chlorobenzamido group with a primary amine. The absence of the chloro and benzamido groups reduces electronegativity and may decrease binding affinity to hydrophobic targets. The 3,5-dimethylphenyl carboxamide is retained, suggesting this moiety is a conserved pharmacophore in related inhibitors .
  • N-(3,5-Dimethoxyphenyl)-1-[4-(morpholine-4-sulfonyl)phenyl]-1H-imidazole-4-carboxamide (): The morpholine-sulfonyl group enhances solubility compared to the lipophilic 4-chlorobenzamido substituent.

Heterocycle Variants: Imidazole vs. Benzimidazole

  • The thioacetamide linker and 3,5-dimethylphenyl group highlight the importance of substituent positioning for activity modulation .

Carboxamide Substituent Effects

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():
    Despite a naphthalene core, the 3,5-dimethylphenyl carboxamide moiety is shared. This compound inhibits photosynthetic electron transport (PET) with IC50 ~10 µM, underscoring the role of meta-substituted methyl groups in optimizing steric and electronic compatibility with biological targets .

  • 4-[4-(4-Bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine ():
    The pyrimidine-amine linker and bromophenyl group suggest divergent target specificity (e.g., bromodomain inhibition). The conserved 3,5-dimethylphenyl group may stabilize binding through hydrophobic interactions, a feature shared with the target compound .

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compounds
4-Chlorobenzamido Group Enhances lipophilicity and dipole interactions; may improve target binding affinity. Target Compound
3,5-Dimethylphenyl Group Optimizes steric fit in hydrophobic pockets; common in PET and bromodomain inhibitors
Imidazole vs. Benzimidazole Alters planarity and stacking potential; benzimidazole may enhance DNA/protein binding.
Substituent Position Meta-substituted methyl groups (3,5-) improve activity over para-substituted variants.

Key Research Findings

  • Electron-Withdrawing Groups : The chloro substituent in the target compound likely enhances binding through electronegative interactions, as seen in PET inhibitors where halogens improve activity .
  • Lipophilicity : The 3,5-dimethylphenyl group contributes to membrane permeability, a trait critical for intracellular targets .
  • Synthetic Accessibility : Chlorination and microwave-assisted coupling (e.g., ) are viable routes for analogues, though yields and purity may vary with substituent complexity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.